Cas no 22773-12-2 (Benzo[g]quinolin-4-amine,N-butyl-)

Benzo[g]quinolin-4-amine,N-butyl- structure
22773-12-2 structure
Product Name:Benzo[g]quinolin-4-amine,N-butyl-
CAS No:22773-12-2
MF:C17H18N2
MW:250.338223934174
CID:286932
PubChem ID:3084378
Update Time:2025-04-19

Benzo[g]quinolin-4-amine,N-butyl- Chemical and Physical Properties

Names and Identifiers

    • Benzo[g]quinolin-4-amine,N-butyl-
    • N-butylbenzo[g]quinolin-4-amine
    • DTXSID30177315
    • 22773-12-2
    • 4-butylaminobenzo[g]quinoline
    • Benzo(g)quinolin-4-amine, N-butyl-
    • Inchi: 1S/C17H18N2/c1-2-3-9-18-16-8-10-19-17-12-14-7-5-4-6-13(14)11-15(16)17/h4-8,10-12H,2-3,9H2,1H3,(H,18,19)
    • InChI Key: NOXPGLASSZUOJL-UHFFFAOYSA-N
    • SMILES: N(C1C=CN=C2C=C3C=CC=CC3=CC=12)CCCC

Computed Properties

  • Exact Mass: 250.14714
  • Monoisotopic Mass: 250.147
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 278
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 24.9Ų

Experimental Properties

  • Density: 1.138
  • Boiling Point: 440.1°C at 760 mmHg
  • Flash Point: 220°C
  • Refractive Index: 1.684
  • PSA: 24.92
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